TcO³⁺ Core Delivers 1.73 %ID/g Tumor Uptake and a 7.01 Tumor-to-Muscle Ratio in Hypoxia Imaging vs. the TcN²⁺ Core
In a direct head-to-head comparison using the identical 4-nitroimidazole xanthate (NMXT) ligand, the [99mTc]TcO³⁺ complex (99mTcO-NMXT) achieved a tumor uptake of 1.73 ± 0.14 %ID/g and a tumor-to-muscle ratio of 7.01 ± 0.16 at 4 h post-injection, compared to the corresponding [99mTc]TcN²⁺ complex (99mTcN-NMXT). Both complexes were hydrophilic and prepared with high radiochemical purity [1]. Biodistribution studies were performed in mice bearing S180 tumors, and SPECT imaging confirmed visible tumor accumulation for the TcO complex [1].
| Evidence Dimension | Tumor uptake and tumor-to-muscle ratio at 4 h post-injection |
|---|---|
| Target Compound Data | Tumor uptake: 1.73 ± 0.14 %ID/g; Tumor/muscle ratio: 7.01 ± 0.16 |
| Comparator Or Baseline | 99mTcN-NMXT (same ligand, nitrido core): lower tumor uptake and tumor/muscle ratio (numerical values not reported, stated as less favourable) |
| Quantified Difference | TcO complex demonstrated more favourable tumor uptake and a higher tumor/muscle ratio than the TcN complex at 4 h |
| Conditions | S180 tumor-bearing mice; biodistribution at 4 h post-injection; SPECT imaging |
Why This Matters
For tumor hypoxia imaging procurement, the TcO³⁺ core provides quantitatively superior tumor contrast compared to the TcN²⁺ core when conjugated to the same targeting ligand, directly impacting diagnostic sensitivity.
- [1] Ruan, Q.; Zhang, X.; Gan, Q.; Fang, S.; Zhang, J. Synthesis and evaluation of [99mTcN]²⁺ core and [99mTcO]³⁺ core labeled complexes with 4-nitroimidazole xanthate derivative for tumor hypoxia imaging. Bioorg. Med. Chem. Lett. 2020, 30, 127582. DOI: 10.1016/j.bmcl.2020.127582. View Source
